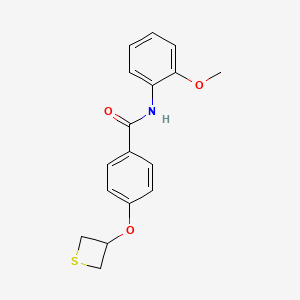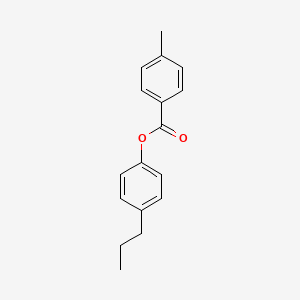
4-propylphenyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-propylphenyl 4-methylbenzoate is a chemical compound that belongs to the family of organic compounds known as benzoates. It is commonly used in scientific research as a reference standard in analytical chemistry and as a starting material for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-propylphenyl 4-methylbenzoate is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is a type of ionotropic receptor that mediates the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. The compound is also known to have antioxidant properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-propylphenyl 4-methylbenzoate are not well documented. However, it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound has also been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-propylphenyl 4-methylbenzoate in lab experiments is its availability as a reference standard. The compound is commercially available and can be easily purchased from chemical suppliers. Another advantage is its stability, which allows it to be stored for extended periods without degradation.
One limitation of using 4-propylphenyl 4-methylbenzoate in lab experiments is its limited solubility in water. This can make it difficult to use in aqueous solutions and may require the use of organic solvents. Another limitation is the lack of information on its toxicity and safety profile, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the use of 4-propylphenyl 4-methylbenzoate in scientific research. One direction is the development of new synthetic methods for the production of the compound and its derivatives. Another direction is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases and other conditions. Additionally, further research is needed to elucidate its mechanism of action and to determine its safety profile.
Métodos De Síntesis
The synthesis of 4-propylphenyl 4-methylbenzoate can be achieved by the esterification of 4-methylbenzoic acid with 4-propylphenol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions for several hours until the desired product is obtained. The purity and yield of the product can be improved by using a purification method such as recrystallization.
Aplicaciones Científicas De Investigación
4-propylphenyl 4-methylbenzoate is widely used in scientific research as a reference standard in analytical chemistry. It is commonly used as a calibration standard for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) analysis. The compound is also used as a starting material for the synthesis of other compounds such as pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
(4-propylphenyl) 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-3-4-14-7-11-16(12-8-14)19-17(18)15-9-5-13(2)6-10-15/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJOBXFNSQQCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylphenyl 4-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR*,9bR*)-2-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5689253.png)
![7-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5689258.png)
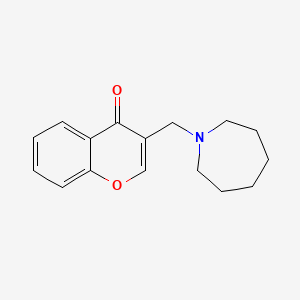
![4,5-dimethyl-6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5689262.png)

![[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B5689271.png)

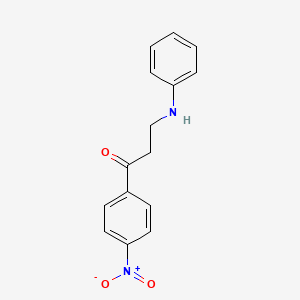
![1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine](/img/structure/B5689292.png)
![3-[(3-fluorobenzoyl)amino]benzoic acid](/img/structure/B5689297.png)
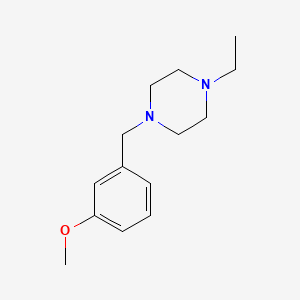
![4-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-3-fluoropyridine](/img/structure/B5689337.png)
![dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B5689342.png)
